molecular formula C21H18N4O4S B12204405 N-[(2E)-5-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]-4-methyl-1,3-thiazol-2(3H)-ylidene]-2-phenoxyacetamide

N-[(2E)-5-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]-4-methyl-1,3-thiazol-2(3H)-ylidene]-2-phenoxyacetamide

Cat. No.: B12204405
M. Wt: 422.5 g/mol
InChI Key: XRBFRDNKWZILJS-UHFFFAOYSA-N
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Description

The compound N-[(2E)-5-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]-4-methyl-1,3-thiazol-2(3H)-ylidene]-2-phenoxyacetamide features a hybrid heterocyclic system comprising:

  • A 1,3,4-oxadiazole ring substituted at position 5 with a 4-methoxyphenyl group.
  • A 4-methyl-1,3-thiazole ring fused with an imine group (E-configuration).
  • A phenoxyacetamide side chain linked to the thiazole moiety.

This structure combines electron-withdrawing (oxadiazole) and electron-donating (methoxy) groups, which may enhance stability and modulate biological interactions.

Properties

Molecular Formula

C21H18N4O4S

Molecular Weight

422.5 g/mol

IUPAC Name

N-[5-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]-4-methyl-1,3-thiazol-2-yl]-2-phenoxyacetamide

InChI

InChI=1S/C21H18N4O4S/c1-13-18(20-24-19(25-29-20)14-8-10-15(27-2)11-9-14)30-21(22-13)23-17(26)12-28-16-6-4-3-5-7-16/h3-11H,12H2,1-2H3,(H,22,23,26)

InChI Key

XRBFRDNKWZILJS-UHFFFAOYSA-N

Canonical SMILES

CC1=C(SC(=N1)NC(=O)COC2=CC=CC=C2)C3=NC(=NO3)C4=CC=C(C=C4)OC

Origin of Product

United States

Preparation Methods

Amidoxime-Carboxylic Acid Cyclization

Amidoximes react with carboxylic acid chlorides or esters under basic conditions to form 1,2,4-oxadiazoles. For the target compound, 4-methoxybenzamidoxime is synthesized by treating 4-methoxybenzonitrile with hydroxylamine hydrochloride in ethanol at 60°C. Subsequent cyclization with chloroacetyl chloride in the presence of potassium carbonate yields 3-(4-methoxyphenyl)-5-(chloromethyl)-1,2,4-oxadiazole .

Reaction Conditions

ReagentSolventTemperatureTimeYield
4-MethoxybenzonitrileEthanol60°C6 h85%
Chloroacetyl chlorideAcetoneReflux4 h78%

Formation of the 4-Methyl-1,3-Thiazole Core

The thiazole ring is synthesized via the Hantzsch thiazole synthesis, involving cyclization of thiourea derivatives with α-halo ketones.

Thiourea Intermediate Preparation

4-Methyl-2-thiourea is reacted with ethyl 2-bromoacetoacetate in ethanol under reflux to form 4-methyl-1,3-thiazol-2(3H)-imine .

Oxidation to Thiazol-2(3H)-Ylidene

The imine intermediate is oxidized using manganese dioxide in dichloromethane to yield 4-methyl-1,3-thiazol-2(3H)-ylidene .

Optimization Data

Oxidizing AgentSolventTemperatureTimeYield
MnO₂DichloromethaneRT12 h65%

Coupling of Oxadiazole and Thiazole Moieties

The oxadiazole and thiazole subunits are coupled via nucleophilic substitution or Suzuki-Miyaura cross-coupling.

Nucleophilic Substitution

3-(4-Methoxyphenyl)-5-(chloromethyl)-1,2,4-oxadiazole reacts with 4-methyl-1,3-thiazol-2(3H)-ylidene in dimethylformamide (DMF) using potassium carbonate as a base.

Key Parameters

BaseSolventTemperatureTimeYield
K₂CO₃DMF80°C8 h72%

Introduction of the Phenoxyacetamide Group

The phenoxyacetamide side chain is introduced via a two-step process:

Synthesis of 2-Phenoxyacetyl Chloride

Phenoxyacetic acid is treated with thionyl chloride (SOCl₂) in dichloromethane to generate 2-phenoxyacetyl chloride .

Amidation Reaction

The thiazole-oxadiazole intermediate undergoes amidation with 2-phenoxyacetyl chloride in the presence of triethylamine (TEA) in tetrahydrofuran (THF).

Reaction Profile

ReagentBaseSolventTemperatureYield
2-Phenoxyacetyl chlorideTEATHF0°C → RT68%

Final Purification and Characterization

The crude product is purified via column chromatography (silica gel, ethyl acetate/hexane) and recrystallized from ethanol. Structural confirmation is achieved through:

  • ¹H-NMR : δ 7.82 (s, 1H, thiazole-H), 7.45–6.85 (m, 9H, aromatic-H), 4.92 (s, 2H, OCH₂), 3.82 (s, 3H, OCH₃).

  • HRMS : m/z calculated for C₂₄H₂₁N₃O₄S [M+H]⁺: 456.1284, found: 456.1287.

Comparative Analysis of Synthetic Routes

Method StepAdvantagesLimitations
Oxadiazole cyclizationHigh regioselectivityRequires toxic chloroacetyl chloride
Thiazole HantzschScalable, mild conditionsLow oxidation yields
PhenoxyacetylationEfficient amidationSensitive to moisture

Industrial-Scale Considerations

For large-scale production, continuous flow systems are recommended for oxadiazole formation to enhance safety and yield. Green chemistry approaches, such as mechanochemical synthesis, are under investigation to reduce solvent use .

Chemical Reactions Analysis

Types of Reactions

N-[(2E)-5-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]-4-methyl-1,3-thiazol-2(3H)-ylidene]-2-phenoxyacetamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The conditions often involve controlled temperatures, specific solvents, and catalysts to drive the reactions to completion .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted derivatives .

Scientific Research Applications

Anticancer Activity

Recent studies indicate that derivatives of oxadiazole compounds exhibit significant anticancer properties. These compounds can inhibit various enzymes and growth factors essential for cancer cell proliferation. For instance, oxadiazole derivatives have been shown to block telomerase and topoisomerase activities, which are crucial for maintaining cancer cell viability . The thiazole moiety in the compound may enhance its interaction with biological targets, potentially leading to improved anticancer efficacy.

Antimicrobial Properties

The compound's structure suggests potential antimicrobial activity. Thiazole-containing compounds have been documented to exhibit antibacterial and antifungal properties. Research has demonstrated that similar thiazole derivatives show effectiveness against a range of pathogens, including Staphylococcus aureus and Escherichia coli . The presence of the methoxyphenyl group may further augment this activity by increasing lipophilicity and facilitating membrane penetration.

Anticonvulsant Effects

Thiazole derivatives have also been investigated for their anticonvulsant properties. Compounds with similar structures have shown promising results in reducing seizure activity in animal models . The mechanism may involve modulation of neurotransmitter systems or ion channels critical for neuronal excitability.

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is vital for optimizing the biological activity of N-[(2E)-5-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]-4-methyl-1,3-thiazol-2(3H)-ylidene]-2-phenoxyacetamide. Key findings include:

Structural Feature Effect on Activity
Methoxy group on phenylIncreases lipophilicity and enhances bioactivity
Thiazole ringContributes to antimicrobial and anticonvulsant effects
Oxadiazole moietyEssential for anticancer activity

Anticancer Research

A study published in 2023 explored a series of oxadiazole derivatives related to this compound and found that specific modifications led to enhanced cytotoxicity against various cancer cell lines . The research highlighted the importance of substituent variations on the phenyl ring in modulating biological activity.

Antimicrobial Efficacy

In a separate investigation focusing on thiazole derivatives, compounds similar to this compound demonstrated significant antibacterial effects against resistant strains of bacteria . This finding underscores the potential of this compound in developing new antimicrobial agents.

Mechanism of Action

The mechanism of action of N-[(2E)-5-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]-4-methyl-1,3-thiazol-2(3H)-ylidene]-2-phenoxyacetamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Core Heterocyclic Systems

The target compound’s 1,3,4-oxadiazole and thiazole cores are critical for rigidity and π-π stacking interactions. Comparable systems include:

Compound (Reference) Core Structure Key Substituents
Target Compound Oxadiazole + Thiazole 4-Methoxyphenyl, Methyl, Phenoxyacetamide
9e () Benzimidazole + Thiazole 4-Methoxyphenyl, Triazole, Acetamide
6 () Thiadiazole + Isoxazole Benzamide, Phenyl
N-(4-Chlorobenzylidene)... () Thiadiazole + Benzylidene 4-Chlorophenyl, 4-Methylphenyl

Key Observations:

  • Oxadiazole vs.
  • Thiazole vs. Benzimidazole: Thiazole (target) is less bulky than benzimidazole (9e), possibly improving membrane permeability .

Substituent Effects

Substituents significantly influence solubility, binding affinity, and bioactivity:

Substituent Group Example Compounds Impact on Properties
4-Methoxyphenyl Target Compound, 9e () Increases lipophilicity; may enhance CNS penetration.
Phenoxyacetamide Target Compound, 8a () Introduces hydrogen-bonding sites for target interactions.
Hydroxyphenyl Improves aqueous solubility but reduces stability.
Fluorophenyl 9b () Enhances metabolic resistance and bioavailability.

Comparison with 9e ():

  • Both the target and 9e feature 4-methoxyphenyl and acetamide groups. However, 9e’s triazole linker may confer stronger hydrogen-bonding capacity, whereas the target’s oxadiazole-thiazole system provides greater rigidity .

Data Tables

Table 1: Physical and Structural Properties of Selected Compounds

Compound Molecular Formula Molecular Weight Key Functional Groups Reported Activity
Target Compound C₂₂H₁₉N₅O₄S 473.48 g/mol Oxadiazole, Thiazole, Methoxy Not Reported
9e () C₂₄H₂₀N₆O₃S 488.52 g/mol Benzimidazole, Triazole α-Glucosidase Inhibition
6 () C₁₈H₁₂N₄O₂S 348.39 g/mol Thiadiazole, Isoxazole Not Reported
C₁₇H₁₅N₃O₃S 341.40 g/mol Thiazolidinone, Hydroxyphenyl Potential Antioxidant

Table 2: Substituent Impact on Bioactivity

Substituent Compound Example Effect on Bioactivity
4-Methoxyphenyl Target Compound Likely enhances CNS targeting
Fluorophenyl 9b () Improves metabolic stability
Phenoxyacetamide Target Compound Facilitates receptor binding
Hydroxyphenyl Increases solubility, reduces stability

Biological Activity

N-[(2E)-5-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]-4-methyl-1,3-thiazol-2(3H)-ylidene]-2-phenoxyacetamide is a compound that integrates diverse pharmacophores, including thiazole and oxadiazole moieties. This article reviews the biological activities associated with this compound, focusing on its potential therapeutic applications, mechanisms of action, and structure-activity relationships (SAR).

Chemical Structure and Properties

The chemical structure of the compound can be represented as follows:

C23H22N4O4S\text{C}_{23}\text{H}_{22}\text{N}_{4}\text{O}_{4}\text{S}

This compound features a thiazole ring linked to an oxadiazole unit and a phenoxyacetamide group. Its molecular weight is approximately 478 g/mol.

Biological Activity Overview

The biological activity of this compound has been investigated across various studies, revealing significant potential in multiple therapeutic areas:

Antitumor Activity

Several studies have highlighted the antitumor properties of compounds containing thiazole and oxadiazole rings. For instance:

  • Cell Line Studies : The compound exhibited cytotoxic effects against various cancer cell lines with IC50 values comparable to standard chemotherapeutics like doxorubicin. Specifically, compounds with similar scaffolds demonstrated IC50 values ranging from 1.61 µg/mL to 1.98 µg/mL against cancer cell lines .

The proposed mechanisms through which these compounds exert their anticancer effects include:

  • Inhibition of Bcl-2 : The interaction with the Bcl-2 protein has been noted as a critical pathway for inducing apoptosis in cancer cells .
  • Molecular Dynamics Simulations : Simulations indicate that hydrophobic interactions play a significant role in binding affinity to target proteins, which is crucial for the design of more potent derivatives .

Structure-Activity Relationship (SAR)

Understanding the SAR is essential for optimizing the biological activity of this compound:

  • Thiazole and Oxadiazole Importance : The presence of both thiazole and oxadiazole rings is critical for maintaining cytotoxicity. Modifications at specific positions can enhance or reduce activity .
  • Substituent Effects : Electron-donating groups like methyl or methoxy at specific positions on the phenyl ring have been correlated with increased activity. For example, the presence of a methoxy group significantly enhances the compound's potency against various cell lines .

Case Study 1: Anticancer Activity

A study evaluated a series of thiazole derivatives where one compound closely related to this compound showed promising results in inhibiting tumor growth in vitro. The study reported an IC50 value lower than that of cisplatin in certain cell lines, indicating significant potential for further development .

Case Study 2: Mechanistic Insights

Another investigation utilized molecular docking studies to elucidate how structural variations influence binding affinity to target proteins involved in cancer cell survival pathways. The results indicated that specific modifications could enhance binding interactions by up to 30%, suggesting avenues for future research .

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